1-methyl-1H-indazole-5-carboxamide
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Overview
Description
1-Methyl-1H-indazole-5-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-5-carboxamide can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by methylation and carboxamidation . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Methyl-1H-indazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 1-Methyl-1H-indazole-4-carboxamide
- 2-Methyl-1H-indazole-5-carboxamide
- 1-Methyl-1H-indazole-3-carboxamide
Comparison: 1-Methyl-1H-indazole-5-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-methylindazole-5-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-12-8-3-2-6(9(10)13)4-7(8)5-11-12/h2-5H,1H3,(H2,10,13) |
InChI Key |
YLWWBERTYCXGPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N)C=N1 |
Origin of Product |
United States |
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